molecular formula C13H20ClNO B015152 (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol CAS No. 92264-82-9

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol

Cat. No.: B015152
CAS No.: 92264-82-9
M. Wt: 241.76 g/mol
InChI Key: NDPTTXIBLSWNSF-JOYOIKCWSA-N
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Description

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

Threo-dihydrobupropion primarily targets the neurotransmitters norepinephrine, dopamine, and serotonin . It weakly inhibits the reuptake of these neurotransmitters, thereby prolonging their duration of action within the neuronal synapse . Additionally, it has been reported to inhibit α3β4 nicotinic acetylcholine receptors .

Mode of Action

By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, threo-dihydrobupropion increases the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission, which can have various effects depending on the specific neurotransmitter and the location in the brain .

Biochemical Pathways

Threo-dihydrobupropion is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The compound is metabolized by the cytochrome P450 enzymes CYP2B6 and CYP2C19 into threo-4’-hydroxy-hydrobupropion and by various glucuronosyltransferase enzymes into glucuronide conjugates .

Pharmacokinetics

Threo-dihydrobupropion circulates at higher concentrations than bupropion during bupropion therapy . The plasma protein binding of threo-dihydrobupropion is 42% . Its elimination half-life is approximately 37 hours . These pharmacokinetic properties influence the bioavailability of threo-dihydrobupropion and its overall therapeutic effect .

Result of Action

The inhibition of neurotransmitter reuptake by threo-dihydrobupropion can lead to various molecular and cellular effects. For instance, it is about 20% as pharmacologically potent as bupropion and in the range of 20 to 50% as potent as bupropion in mouse models of depression . Moreover, administration of threo-dihydrobupropion in mice produces seizures at sufficiently high doses similarly to bupropion and other metabolites .

Action Environment

The action, efficacy, and stability of threo-dihydrobupropion can be influenced by various environmental factors. For example, genetic variations in the enzymes that metabolize threo-dihydrobupropion can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as diet, lifestyle, and concomitant medications can also influence the action of threo-dihydrobupropion .

Biochemical Analysis

Biochemical Properties

Threo-dihydrobupropion interacts with various enzymes and proteins in the body. It is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The nature of these interactions involves enzymatic reduction, where the enzymes act as catalysts to facilitate the conversion of bupropion to Threo-dihydrobupropion .

Cellular Effects

The cellular effects of Threo-dihydrobupropion are not fully understood. As a metabolite of bupropion, it may contribute to the overall pharmacological activity of the parent drug. Bupropion is known to inhibit the reuptake of dopamine and norepinephrine, which could influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Threo-dihydrobupropion involves its formation from bupropion via enzymatic reduction. The enzymes 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases catalyze this reaction, converting the ketone group in bupropion to a secondary alcohol group in Threo-dihydrobupropion .

Temporal Effects in Laboratory Settings

In laboratory settings, Threo-dihydrobupropion exhibits significant stereoselective disposition . The plasma exposure of Threo-dihydrobupropion A is almost five times higher than Threo-dihydrobupropion B . This indicates that the effects of Threo-dihydrobupropion can change over time, potentially due to differences in its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Threo-dihydrobupropion in animal models have not been extensively studied. Studies on bupropion, the parent drug, have shown that its effects can vary with different dosages .

Metabolic Pathways

Threo-dihydrobupropion is involved in the metabolic pathway of bupropion. It is formed via reduction of the ketone group in bupropion by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . This metabolic pathway could also involve other enzymes or cofactors and could affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that the plasma protein binding of Threo-dihydrobupropion is 42% , which could influence its transport and distribution.

Properties

IUPAC Name

(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPTTXIBLSWNSF-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431488
Record name (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92264-82-9
Record name rel-(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol
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Record name Threohydrobupropion
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanol
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Record name THREOHYDROBUPROPION
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